REACTION_CXSMILES
|
[F:1][C:2]1[C:7](I)=[CH:6][N:5]=[C:4]([NH2:9])[CH:3]=1.C[C:11]([N:13](C)C)=O>C([O-])(O)=O.[Na+].[C-]#N.[Zn+2].[C-]#N.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[NH2:9][C:4]1[CH:3]=[C:2]([F:1])[C:7]([C:11]#[N:13])=[CH:6][N:5]=1 |f:2.3,4.5.6,8.9.10.11.12,13.14.15|
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=NC=C1I)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=NC=C1I)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
zinc cyanide
|
Quantity
|
125 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
13 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
55 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged into the round bottom flask under nitrogen
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×600 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 5% NaOH (1 l)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 700 ml
|
Type
|
WASH
|
Details
|
The resulting organic phase was eluted through silica gel column with EtOAc (1.7 l)
|
Type
|
WASH
|
Details
|
The combined organic filtrate was washed with 2 M HCl (3×800 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted whit DCM (3×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined DCM was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was further purified by column chromatography (eluted with pentane: EtOAc 10:1 to 3:2)
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from pentane/EtOAc 3/1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |